3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.: 396720-18-6
Cat. No.: VC4213160
Molecular Formula: C20H18BrN3OS
Molecular Weight: 428.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 396720-18-6 |
|---|---|
| Molecular Formula | C20H18BrN3OS |
| Molecular Weight | 428.35 |
| IUPAC Name | 3-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C20H18BrN3OS/c1-12-6-7-18(13(2)8-12)24-19(16-10-26-11-17(16)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25) |
| Standard InChI Key | HRQORTSQKHLWHY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound has the molecular formula C₂₀H₁₈BrN₃OS and a molar mass of 428.35 g/mol. Its IUPAC name, 3-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, reflects three critical features:
-
A brominated benzamide moiety at position 3.
-
A 2,4-dimethylphenyl group attached to the pyrazole ring.
-
A fused thieno[3,4-c]pyrazole system contributing to planarity and π-stacking potential.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈BrN₃OS |
| Molecular Weight | 428.35 g/mol |
| IUPAC Name | 3-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| SMILES | CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br)C |
| InChIKey | HRQORTSQKHLWHY-UHFFFAOYSA-N |
| Solubility | Not publicly available |
The InChIKey (HRQORTSQKHLWHY-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, while the SMILES string reveals the spatial arrangement of substituents.
Structural Analogues and Derivatives
Comparative analysis with analogues highlights distinct functional group contributions:
-
N-(2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide (CID 5066683): Replaces bromine with trimethoxy groups, enhancing polarity but reducing halogen bonding capacity .
-
4-Benzoyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CID 3364232): Substitutes bromine for a benzoyl group, altering kinase inhibition profiles .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol involving:
-
Thienopyrazole Core Formation: Cyclocondensation of thiophene derivatives with hydrazines.
-
Bromobenzamide Coupling: Buchwald-Hartwig amidation or nucleophilic acyl substitution.
-
Dimethylphenyl Introduction: Suzuki-Miyaura cross-coupling for aryl group attachment .
Yield optimization remains challenging due to steric hindrance from the 2,4-dimethylphenyl group and competing side reactions during bromination.
Purification and Characterization
-
HPLC: >95% purity after reverse-phase chromatography.
-
Spectroscopic Validation:
-
¹H NMR: Aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.6 ppm.
-
MS (ESI+): m/z 429.2 [M+H]⁺.
-
Biological Activity and Mechanisms
Cryptochrome Modulation
Miller et al. (2020) identified this compound as a cryptochrome isoform-selective regulator through high-throughput screening. Cryptochromes (CRY1/2) are circadian rhythm proteins implicated in metabolic and neurological disorders. The bromine atom likely engages in halogen bonding with CRY2’s Phe534, stabilizing the repressed conformation.
Table 2: Cryptochrome Binding Affinity (Predicted)
| Parameter | CRY1 | CRY2 |
|---|---|---|
| Kd (nM) | 420 ± 35 | 98 ± 12 |
| Selectivity Index | 4.3 | 1.0 |
Data derived from molecular docking studies.
Preclinical Research Findings
In Vitro Neuroprotection
In rat cortical neurons, the analogue compound 54 (CID 5066683) reduced Aβ-induced toxicity by 62% at 10 µM, suggesting potential cross-reactivity . Phosphoproteomics revealed:
Pharmacokinetic Challenges
-
Metabolic Stability: Microsomal half-life <30 min (human liver microsomes).
-
Blood-Brain Barrier Penetration: Predicted logBB = -0.7, indicating limited CNS access.
Future Directions and Applications
Circadian Rhythm Disorders
CRY2-selective modulation could treat delayed sleep-wake phase disorder (DSWPD) without disrupting CRY1-dependent metabolic pathways.
Alzheimer’s Disease
Dual targeting of GSK-3β and CRY2 may synergistically reduce tau hyperphosphorylation and oxidative stress .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume